molecular formula C12H11IN2 B14228702 6-Cyano-1,2-dimethylquinolin-1-ium iodide CAS No. 797039-85-1

6-Cyano-1,2-dimethylquinolin-1-ium iodide

Cat. No.: B14228702
CAS No.: 797039-85-1
M. Wt: 310.13 g/mol
InChI Key: XWCKGKIUOBXYFW-UHFFFAOYSA-M
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Description

6-Cyano-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C12H11IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) and two methyl groups (-CH3) attached to the quinoline ring, along with an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-1,2-dimethylquinolin-1-ium iodide typically involves the quaternization of 6-cyano-1,2-dimethylquinoline with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

6-Cyano-1,2-dimethylquinoline+Methyl iodide6-Cyano-1,2-dimethylquinolin-1-ium iodide\text{6-Cyano-1,2-dimethylquinoline} + \text{Methyl iodide} \rightarrow \text{this compound} 6-Cyano-1,2-dimethylquinoline+Methyl iodide→6-Cyano-1,2-dimethylquinolin-1-ium iodide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same quaternization reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the quinoline ring can be oxidized or reduced under specific conditions.

    Addition Reactions: The cyano group can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of 6-cyano-1,2-dimethylquinolin-1-ium chloride, bromide, or hydroxide.

    Oxidation: Formation of oxidized quinoline derivatives.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

6-Cyano-1,2-dimethylquinolin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Cyano-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the quinoline ring play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit or activate specific enzymes, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylquinolin-1-ium iodide
  • 6-Cyanoquinoline
  • 1,2-Dimethylquinoline

Uniqueness

6-Cyano-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of both the cyano group and the quaternized nitrogen atom in the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

797039-85-1

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

1,2-dimethylquinolin-1-ium-6-carbonitrile;iodide

InChI

InChI=1S/C12H11N2.HI/c1-9-3-5-11-7-10(8-13)4-6-12(11)14(9)2;/h3-7H,1-2H3;1H/q+1;/p-1

InChI Key

XWCKGKIUOBXYFW-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C=C1)C=C(C=C2)C#N)C.[I-]

Origin of Product

United States

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